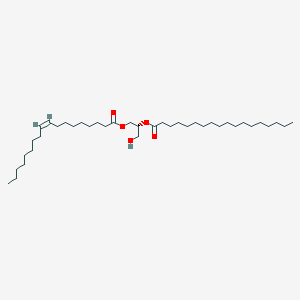![molecular formula C53H53ClN6O4 B13424691 3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is a heterocyclic aromatic structure, and multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium typically involves multiple steps, including the formation of the phenazinium core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Phenazinium Core: This step often involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.
Introduction of Substituents: Functional groups such as bis(4-methoxyphenyl)phenylmethoxy and diethylamino groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Azo Coupling: The azo group is introduced via a diazotization reaction followed by coupling with an aromatic amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrazines.
科学的研究の応用
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, π-π stacking, or covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Known for its use in sunscreens and UV protection.
2,3-Bis(4-Methoxyphenyl)quinoxaline: Used in optoelectronic applications.
Uniqueness
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium stands out due to its phenazinium core and the presence of multiple functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
特性
分子式 |
C53H53ClN6O4 |
|---|---|
分子量 |
873.5 g/mol |
IUPAC名 |
2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]-4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]anilino]ethanol;chloride |
InChI |
InChI=1S/C53H53N6O4.ClH/c1-5-57(6-2)46-26-32-50-52(38-46)59(45-15-11-8-12-16-45)51-37-43(23-31-49(51)54-50)56-55-42-21-24-44(25-22-42)58(33-35-60)34-36-63-53(39-13-9-7-10-14-39,40-17-27-47(61-3)28-18-40)41-19-29-48(62-4)30-20-41;/h7-32,37-38,60H,5-6,33-36H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
YMWDWYRVAGPRCI-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CCO)CCOC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C=C1)C8=CC=CC=C8.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


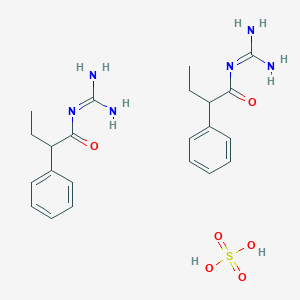
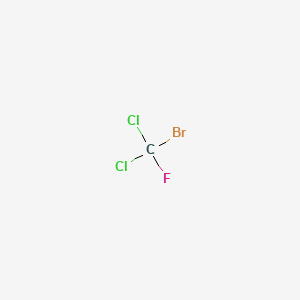
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)

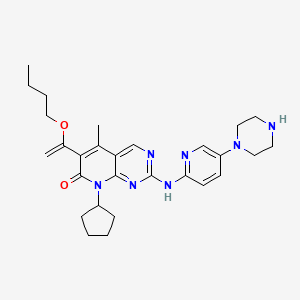
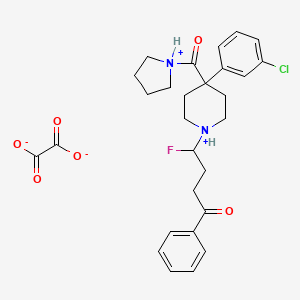
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
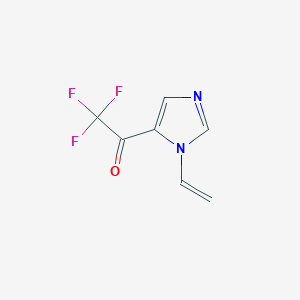
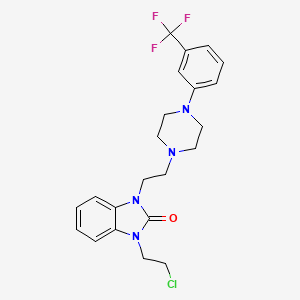

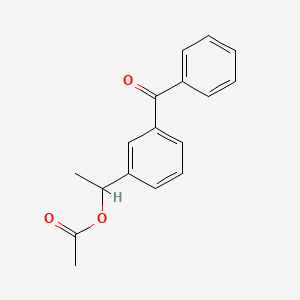
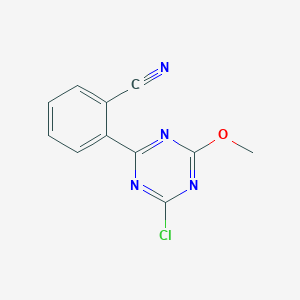
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
